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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzothiazole

Cat. No.: B1585641

An In-depth Technical Guide to 2-Chloro-6-methylbenzothiazole: Properties, Synthesis, and
Applications

Introduction

2-Chloro-6-methylbenzothiazole is a heterocyclic aromatic organic compound that holds
significant interest for researchers and scientists, particularly within the fields of medicinal
chemistry and materials science. As a derivative of the benzothiazole scaffold—a bicyclic ring
system consisting of a benzene ring fused to a thiazole ring—this molecule serves as a
versatile and crucial building block for the synthesis of more complex structures. The presence
of a reactive chlorine atom at the 2-position makes it an ideal precursor for introducing a wide
array of functional groups, enabling the exploration of diverse chemical space in drug discovery
and the development of novel materials. This guide provides a comprehensive overview of the
core physical and chemical properties of 2-Chloro-6-methylbenzothiazole, its synthesis,
reactivity, and safety considerations, offering field-proven insights for professionals in drug
development and chemical research.

Molecular Structure and Identification

The foundational step in understanding any chemical compound is a thorough characterization
of its molecular structure and associated identifiers. These data points ensure unambiguous
communication and referencing in research and regulatory contexts.

Caption: Molecular Structure of 2-Chloro-6-methylbenzothiazole
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Table 1: Chemical Identifiers for 2-Chloro-6-methylbenzothiazole

Identifier Value

IUPAC Name 2-chloro-6-methyl-1,3-benzothiazole[1]

CAS Number 3507-26-4[1][2]

Molecular Formula CsHeCINSJ1]

Molecular Weight 183.66 g/mol [1]

nchi INChl=1S/C8H6CINS/c1-5-2-3-6-7(4-5)11-
8(9)10-6/h2-4H,1H3[1]

InChlKey PAKSGYIFUVNJQF-UHFFFAOYSA-N[1]

SMILES CC1=CC2=C(C=C1)N=C(S2)CI[1]

EC Number 625-227-8[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems,
influencing its suitability for specific applications, from reaction conditions to formulation in drug
delivery systems.

Table 2: Core Physicochemical Properties of 2-Chloro-6-methylbenzothiazole

Property Value Source
Appearance Solid [2]
Melting Point 44 - 49 °C [2]
Topological Polar Surface Area  41.1 A2 [1]
XLogP3 3.7 [1]
Exact Mass 182.9909481 Da [1]
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Spectral Analysis and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of
2-Chloro-6-methylbenzothiazole. Each method provides a unique fingerprint of the molecule.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on the benzene ring and a distinct singlet for the methyl group protons.
The chemical shifts and coupling patterns of the aromatic protons provide information
about their positions on the ring.

o 183C NMR: The carbon NMR spectrum will display distinct signals for each of the eight
carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the
carbons of the thiazole ring.[3]

« Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional
groups. Key absorptions for 2-Chloro-6-methylbenzothiazole would include C-H stretching
from the aromatic and methyl groups, C=N stretching from the thiazole ring, and C-ClI
stretching vibrations. The PubChem entry for this compound references the availability of
FTIR spectra.[1]

e Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and
can provide structural information through fragmentation patterns. The mass spectrum will
show a molecular ion peak (M+) corresponding to the molecular weight of the compound
(183.66 g/mol ), with an isotopic pattern characteristic of a molecule containing one chlorine
atom (M+2 peak at approximately one-third the intensity of the M+ peak).

Exemplary Protocol: *H NMR Sample Preparation and
Analysis
This protocol outlines a standard procedure for obtaining a high-quality *H NMR spectrum, a

fundamental step in the validation of the compound's identity.

Objective: To acquire a proton NMR spectrum of 2-Chloro-6-methylbenzothiazole for
structural confirmation.
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Materials:

2-Chloro-6-methylbenzothiazole sample (5-10 mg)

Deuterated chloroform (CDCIs) or Deuterated dimethyl sulfoxide (DMSO-ds)

NMR tube (5 mm)

Pipettes

Vortex mixer

Procedure:

o Sample Weighing: Accurately weigh 5-10 mg of the 2-Chloro-6-methylbenzothiazole
sample and transfer it into a clean, dry vial.

o Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCI3)
to the vial. The choice of solvent is critical; the compound must be fully soluble.

o Dissolution: Gently vortex the mixture until the sample is completely dissolved. A clear,
homogeneous solution should be obtained.

o Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

o Data Acquisition: Place the NMR tube into the spectrometer's spinner and insert it into the
NMR magnet. Acquire the *H NMR spectrum according to the instrument's standard
operating procedures. Typical acquisition parameters include a sufficient number of scans to
achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

o Analysis: Integrate the signals to determine the relative number of protons and analyze the
chemical shifts and coupling constants to confirm the structure.

Synthesis and Reactivity
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The synthesis of 2-Chloro-6-methylbenzothiazole is a key process for its utilization as a
chemical intermediate. Benzothiazole derivatives are often synthesized from corresponding
anilines or aminothiophenols.[4][5][6]

G-Amin0-6-methylbenzothiazole Step1 NaNOz / HCI (Sandmeyer Reaction) Diazonium Salt Intermediate Step 2: CuCl 2-ChIoro-G-methbeenzothiazole)

Click to download full resolution via product page

Caption: Plausible synthetic route to 2-Chloro-6-methylbenzothiazole.

Protocol: Synthesis via Sandmeyer Reaction

This protocol describes a common method for converting an amino group on a heterocyclic ring
to a chloro group.

Objective: To synthesize 2-Chloro-6-methylbenzothiazole from 2-Amino-6-
methylbenzothiazole.

Materials:

2-Amino-6-methylbenzothiazole[7]

e Sodium nitrite (NaNO2)

e Concentrated hydrochloric acid (HCI)

o Copper(l) chloride (CuCl)

e Ice

e Water

» Organic solvent (e.g., dichloromethane)

e Drying agent (e.g., anhydrous sodium sulfate)

Procedure:
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» Diazotization: Dissolve 2-Amino-6-methylbenzothiazole in concentrated HCI and cool the
solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite
dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure the
complete formation of the diazonium salt intermediate.

o Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl in concentrated HCI.
Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of
N2 gas) should be observed.

e Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature
and stir for several hours. The product will often precipitate or can be extracted.

o Extraction: Extract the reaction mixture with an organic solvent like dichloromethane.

e Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous
sodium sulfate.

 Purification: Remove the solvent under reduced pressure. The crude product can be purified
by column chromatography or recrystallization to yield pure 2-Chloro-6-
methylbenzothiazole.

Chemical Reactivity and Derivatization Potential

The chlorine atom at the 2-position of the benzothiazole ring is the key to the molecule's utility
as a synthetic intermediate. This position is susceptible to nucleophilic aromatic substitution,
allowing the chlorine atom to be displaced by a variety of nucleophiles. This reactivity is the
cornerstone of its application in building diverse molecular libraries for drug discovery.

Amine (R-NH2)

Nucleophilic Substitution

2-Ch|oro-6-methylbenzothiazole\ Nucleoph!I!c Subst!tut!on =(2
Nucleophilic Substitution K

2-Ether Derivative

Thiol (R-SH) -Thioether Derivative)

Alcohol (R-OH)
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Caption: Derivatization pathways of 2-Chloro-6-methylbenzothiazole.
This reactivity enables the synthesis of a wide range of derivatives, including:
e 2-Amino-6-methylbenzothiazoles: By reacting with various primary or secondary amines.
o 2-Thioether-6-methylbenzothiazoles: By reacting with thiols.
o 2-Alkoxy-6-methylbenzothiazoles: By reacting with alcohols or alkoxides.

These reactions significantly expand the chemical diversity that can be achieved from a single,
readily accessible starting material.

Applications in Research and Drug Development

The benzothiazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a
structural motif that is frequently found in biologically active compounds. Derivatives of 2-
substituted benzothiazoles have demonstrated a broad spectrum of pharmacological activities,
including anticancer, antimicrobial, and anti-inflammatory properties.[4] 2-Chloro-6-
methylbenzothiazole serves as a critical starting material for accessing libraries of these
potentially therapeutic agents. The methyl group at the 6-position can also influence the
molecule's pharmacokinetic properties, such as its metabolic stability and lipophilicity.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with any chemical intermediate. 2-
Chloro-6-methylbenzothiazole has associated hazards that must be managed to ensure
laboratory safety.

Table 3: GHS Hazard Information
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Hazard Class Statement Pictogram

o H302: Harmful if swallowed[1] ]
Acute Toxicity, Oral Warning

[8]

o H319: Causes serious eye ]
Eye Irritation o Warning
irritation[1][8]

Protocol: Safe Handling and Personal Protective
Equipment (PPE)

e Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume
hood, to minimize inhalation of dust or vapors.

o Personal Protective Equipment:
o Eye Protection: Wear chemical safety goggles or a face shield.
o Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
o Skin and Body Protection: Wear a lab coat. Avoid skin contact.[9]

e Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the
laboratory.[9]

o Spill Response: In case of a spill, contain the material and clean it up using appropriate
absorbent materials. Avoid generating dust.

Storage Recommendations

» Store in a tightly closed container in a cool, dry, and well-ventilated area.
o Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-6-methylbenzothiazole is a compound of significant value in the landscape of
chemical synthesis and pharmaceutical research. Its well-defined physicochemical properties,
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coupled with the strategic reactivity of the 2-chloro substituent, establish it as a versatile and
powerful building block. A thorough understanding of its characteristics, synthetic routes, and
safe handling practices, as detailed in this guide, is essential for leveraging its full potential in
the development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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